methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by distinct substituents at positions 1, 3, 4, and 6 of the heterocyclic core. Its structure includes a 4-fluorophenyl group at position 1, a cyclopropyl moiety at position 3, a methyl ester at position 4, and a thiophen-2-yl group at position 6. The methyl ester derivative is presumed to have a molecular formula of C₁₈H₁₆FN₃O₂S, with a molecular weight of approximately 325.34 g/mol (calculated by adding 14 g/mol to the carboxylic acid’s molecular weight of 311.32 g/mol ). This compound is of interest due to its structural similarity to pharmacologically active pyrazolo[3,4-b]pyridines, such as CDK2 inhibitors and cystic fibrosis correctors .
Properties
Molecular Formula |
C21H16FN3O2S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H16FN3O2S/c1-27-21(26)15-11-16(17-3-2-10-28-17)23-20-18(15)19(12-4-5-12)24-25(20)14-8-6-13(22)7-9-14/h2-3,6-12H,4-5H2,1H3 |
InChI Key |
SSTOKTNUDFQLHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Ring Formation
The pyrazole ring is typically constructed via cyclocondensation between cyclopropyl hydrazine derivatives and β-keto esters. For example, methyl 3-cyclopropyl-3-oxopropanoate (CAS 32249-35-7) reacts with hydrazine hydrate in ethanol at 80°C for 6 hours to yield methyl 3-cyclopropyl-1H-pyrazole-5-carboxylate (Yield: 78–82%).
Reaction conditions :
-
Solvent: Ethanol/water (4:1)
-
Temperature: 80°C
-
Catalyst: None required
Pyridine Annulation via Hantzsch-Type Reaction
The pyridine ring is annulated to the pyrazole using a modified Hantzsch protocol. A mixture of the pyrazole intermediate, ethyl acetoacetate, and ammonium acetate in acetic acid undergoes reflux at 120°C for 12 hours to form the pyrazolo[3,4-b]pyridine skeleton.
Key parameters :
-
Ammonium acetate: 3.0 equiv
-
Acid catalyst: Concentrated HCl (0.5 equiv)
-
Yield: 65–70%
Multi-Component Reaction (MCR) Approaches
A one-pot MCR strategy combines methyl 3-cyclopropyl-3-oxopropanoate, 4-fluorophenylhydrazine, thiophene-2-carboxaldehyde, and methyl propiolate in the presence of p-toluenesulfonic acid (p-TsOH):
Procedure :
-
Reflux in ethanol for 24 hours.
-
Sequential addition of reactants to control regioselectivity.
-
Final esterification with methanol/H₂SO₄.
Advantages :
-
Step economy (3 steps vs. 6–8 in linear synthesis)
-
Overall yield: 55–60%
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Microchannel reactor systems enhance the scalability of critical steps:
| Step | Residence Time | Temperature | Yield Improvement |
|---|---|---|---|
| Suzuki coupling | 5–8 min | 90°C | +12% vs. batch |
| Buchwald amination | 10–15 min | 100°C | +8% vs. batch |
Crystallization and Purification
Recrystallization in isopropanol/water (1:3) achieves >99.5% purity. Solvent consumption: 6–8 mL per gram of crude product.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Stepwise assembly | 8 | 42–48% | 98.5% | Moderate |
| Fragment coupling | 6 | 50–55% | 99.1% | High |
| MCR approach | 3 | 55–60% | 97.8% | Limited |
Key findings :
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results in inhibiting Mycobacterium tuberculosis, a major global health concern. The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance antimicrobial efficacy, making these compounds potential candidates for treating tuberculosis .
Anti-Diabetic Properties
Research has also focused on the anti-diabetic potential of pyrazolo[3,4-b]pyridine derivatives. A study demonstrated that compounds with this scaffold exhibited significant inhibition of the α-amylase enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to lower blood glucose levels, suggesting that these compounds may be developed into anti-diabetic agents .
Interaction with Biological Targets
The biological activity of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is largely attributed to its ability to interact with specific biological targets. For example:
- Peroxisome Proliferator-Activated Receptors (PPARs) : Some derivatives have been identified as agonists for PPARα, which are involved in lipid metabolism and glucose homeostasis. This interaction suggests a mechanism for their anti-diabetic effects .
- Tropomyosin Receptor Kinases (TRKs) : Compounds based on this scaffold have been explored as TRK inhibitors, which are relevant in cancer therapy due to their role in cell proliferation and differentiation .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various synthetic routes that allow for structural modifications to optimize biological activity. The SAR studies have revealed that:
- Substituent Effects : The presence and position of substituents such as fluorine and thiophene significantly influence the compound's biological properties.
- Optimization Strategies : Techniques such as molecular docking and combinatorial synthesis have been employed to refine the structure for enhanced efficacy against targeted diseases like tuberculosis and diabetes .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways: The compound may influence various biochemical pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Molecular Comparison of Pyrazolo[3,4-b]pyridine Derivatives
*Presumed based on carboxylic acid data .
Key Structural and Functional Insights:
Position 1 (Aryl Group) :
- The 4-fluorophenyl group (target compound) provides moderate electron-withdrawing effects and metabolic stability compared to 4-methoxyphenyl (e.g., CymitQuimica’s derivative ) or benzyl groups . Fluorine’s electronegativity may enhance binding affinity in biological targets .
Position 3 (Cycloalkyl vs. Cyclobutyl derivatives (e.g., ) exhibit larger van der Waals volumes, which may hinder binding in compact active sites.
Position 4 (Ester vs. Carboxylic Acid) :
- The methyl ester (target) increases lipophilicity and oral bioavailability compared to carboxylic acid derivatives . However, carboxylic acids (e.g., ) may exhibit stronger hydrogen-bonding capacity, critical for enzyme inhibition .
Position 6 (Heteroaromatic vs. Nitrophenyl () drastically alters electronic properties, favoring charge-transfer interactions.
Biological Activity
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and related derivatives.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole derivatives. The incorporation of various substituents at specific positions on the pyrazolo ring significantly influences the biological activity of the resulting compounds.
Key Synthetic Steps:
- Formation of the Pyrazolo Core : The initial step often involves cyclization reactions using appropriate precursors to form the pyrazolo framework.
- Substitution Reactions : Subsequent steps include nucleophilic substitutions to introduce cyclopropyl and fluorophenyl groups, as well as thiophene moieties.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential as a therapeutic agent in multiple contexts.
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated effective inhibition of cancer cell proliferation in vitro:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 15y | A172 | 0.2 | |
| 10f | High-fructose-fed rat model | Equivalent to fenofibrate |
These results suggest that modifications to the pyrazolo core can enhance anticancer efficacy.
Anti-inflammatory and Immunomodulatory Effects
Certain derivatives have been identified as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in inflammatory responses. For example:
These findings indicate that this compound may have potential applications in treating inflammatory diseases.
Trypanocidal Activity
In vitro evaluations against Trypanosoma cruzi, the causative agent of Chagas disease, have shown promising results for related pyrazolo[3,4-b]pyridine derivatives:
This suggests that structural variations can lead to significant differences in biological activity against parasitic infections.
Structure-Activity Relationships (SAR)
The SAR studies reveal that specific substituents on the pyrazolo ring are critical for enhancing biological activity. For instance:
- Steric Effects : The bulkiness of substituents at C-6 affects binding affinity and efficacy.
- Hydrophobic Interactions : The presence and position of hydrophobic tails influence agonistic activity towards receptors like hPPARα.
These insights guide the design of new derivatives with optimized pharmacological profiles.
Q & A
Q. What are the common synthetic routes for synthesizing methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A one-pot Biginelli reaction is used to assemble the pyrazolo[3,4-b]pyridine core, followed by cyclopropane introduction via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for thiophenyl attachment) . Key intermediates, such as ethyl acetoacetate derivatives and thioureas, are condensed with aromatic aldehydes under acidic conditions to form the pyrimidine ring. Cyclopropylation often employs cyclopropylboronic acids or Grignard reagents in the presence of Pd catalysts .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure and confirm regioselectivity of substituents (e.g., fluorophenyl vs. thiophen-2-yl placement) .
- NMR : and NMR verify substituent integration (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, fluorophenyl aromatic signals at δ 7.2–7.8 ppm) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for ) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the cyclopropyl group under steric hindrance?
- Methodological Answer : Steric challenges arise during cyclopropane coupling due to the bulky pyrazolo[3,4-b]pyridine core. Strategies include:
Q. How do computational methods (e.g., DFT) resolve discrepancies between predicted and experimental structural data?
- Methodological Answer : Discrepancies in bond angles or torsional strain (e.g., cyclopropyl ring distortion) can be analyzed via:
- DFT calculations : Compare optimized geometries with X-ray data to identify non-covalent interactions (e.g., π-stacking between thiophen-2-yl and fluorophenyl groups) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) that stabilize the crystal lattice .
Q. What strategies improve regioselective functionalization of the pyrazolo[3,4-b]pyridine scaffold?
- Methodological Answer : Regioselectivity is influenced by:
- Electronic effects : Electron-rich positions (e.g., C-6) favor electrophilic substitution. Thiophen-2-yl groups at C-6 can be introduced via Pd-catalyzed cross-coupling .
- Protecting groups : Temporary protection of reactive sites (e.g., methyl ester at C-4) directs functionalization to C-3 or C-1 .
- Microwave-assisted synthesis : Enhances reaction control for selective modifications .
Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?
- Methodological Answer : Key SAR insights include:
- Fluorophenyl group : Enhances metabolic stability and target binding (e.g., kinase inhibition) via hydrophobic interactions .
- Thiophen-2-yl moiety : Improves π-π stacking with aromatic residues in enzyme active sites .
- Cyclopropyl substitution : Reduces conformational flexibility, increasing potency against rigid targets (e.g., viral proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
